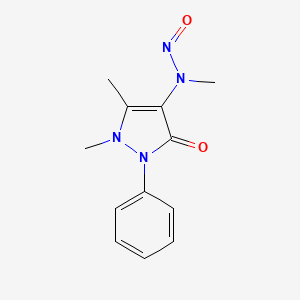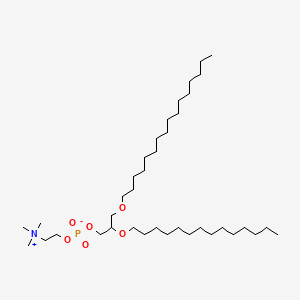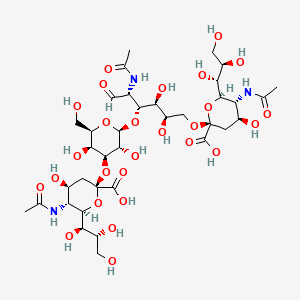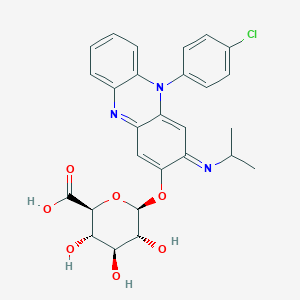
4-(N-Methyl-N-nitroso)aminoantipyrine
Descripción general
Descripción
4-(N-Methyl-N-nitroso)aminoantipyrine is a chemical compound with the molecular formula C12H14N4O2 and a molecular weight of 246.26500 . It is also known by other names such as MNAA, N-nitrosomethylaminoantipyrine, N-nitroso-methylaminoantipyrine, and N-NMAA .
Molecular Structure Analysis
The molecular structure of 4-(N-Methyl-N-nitroso)aminoantipyrine is characterized by the presence of a pyrazolone ring, which is a five-membered heterocyclic ring containing two adjacent nitrogen atoms and a ketone group . The exact mass of the molecule is 246.11200 .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(N-Methyl-N-nitroso)aminoantipyrine include a melting point of 99 °C, a predicted boiling point of 385.3±52.0 °C, and a predicted density of 1.24±0.1 g/cm3 . The molecule also has a predicted pKa value of 0.76±0.65 .Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
A study by Ren et al. (2020) demonstrated the synthesis of 4-aminoantipyrine analogues, including the evaluation of their antibacterial, cytotoxic, and anticonvulsant potential. The derivatives, particularly 3-nitro- and 4-methyl-3-nitrobenzamido derivatives, exhibited protection against maximal electroshock, indicating anticonvulsant activity. Furthermore, they showed interactions with HPV16-E7 protein receptors and potent activity against cervical cancer cells, highlighting their potential in cancer research and therapy (Ren et al., 2020).
Interaction with Proteins
The interaction between 4-aminoantipyrine (AAP) and bovine serum albumin (BSA) was investigated by Teng et al. (2011). They found that AAP effectively quenched the intrinsic fluorescence of BSA via static quenching. This study is significant for understanding the molecular interactions of AAP in biological systems, particularly its effects on protein structure and function (Teng et al., 2011).
Molecular and Supramolecular Structures
Low et al. (2000) explored the structures of N-(6-amino-3, 4-dihydro-3-methyl-5-nitroso-4-oxopyrimidin-2-yl) derivatives of amino acids. They noted unusual intramolecular bond lengths and very short intermolecular hydrogen bonds. This research provides insights into the molecular and supramolecular structures of aminoantipyrine derivatives, which is valuable for designing new compounds with specific properties (Low et al., 2000).
Scavenging Activity Against Hydroxyl Radical
A study by Santos et al. (2010) focused on the scavenging activity of aminoantipyrines against the hydroxyl radical. They discovered that 4-(N,N-dimethyl)-aminoantipyrine undergoes demethylation when reacting with hydroxyl radicals, leading to different derivatives, including 4-aminoantipyrine. This research is crucial for understanding the reactivity of pyrazolone derivatives against reactive oxygen species (Santos et al., 2010).
Safety and Hazards
The safety data sheet for 4-(N-Methyl-N-nitroso)aminoantipyrine indicates that it may cause eye irritation (H319), skin irritation (H315), and respiratory irritation (H335) . Precautionary measures include avoiding ingestion and inhalation, not getting it in eyes or on skin or clothing, and keeping the container tightly closed in a dry and well-ventilated place .
Propiedades
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-N-methylnitrous amide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-9-11(14(2)13-18)12(17)16(15(9)3)10-7-5-4-6-8-10/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVMURIFUSQEOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10994946 | |
| Record name | N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-methylnitrous amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10994946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N-Methyl-N-nitroso)aminoantipyrine | |
CAS RN |
73829-38-6 | |
| Record name | 4-(N-Methyl-N-nitroso)aminoantipyrine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073829386 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-methylnitrous amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10994946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 73829-38-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2,5-Dimethoxyphenyl)sulfonyl-methylamino]acetic acid](/img/structure/B1211402.png)





![(S)-[(2R,5R)-5-ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B1211409.png)

![(4R,4aS)-4-[2-[di(propan-2-yl)amino]ethyl]-1-methyl-4-phenyl-5,6,7,8-tetrahydro-4aH-pyrido[1,2-c]pyrimidin-3-one](/img/structure/B1211412.png)




